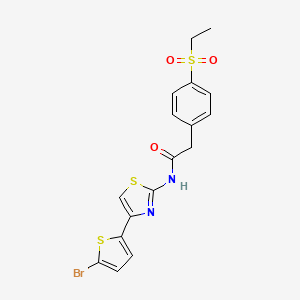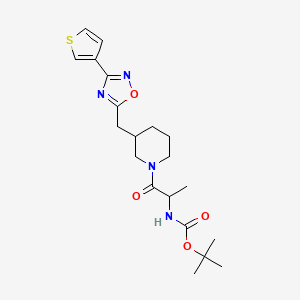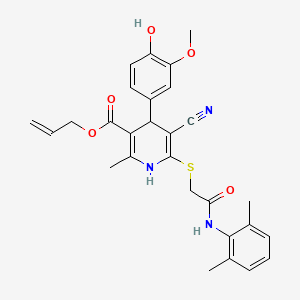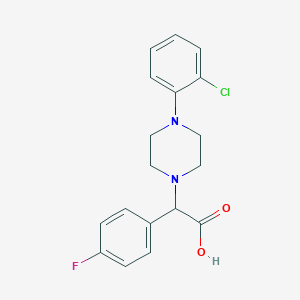![molecular formula C9H11F2NO2 B2962975 [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine CAS No. 926251-50-5](/img/structure/B2962975.png)
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine” is a chemical compound with the CAS Number: 244022-71-7 . It has a molecular weight of 173.16 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine” is1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine” is a liquid . It has a molecular weight of 173.16 . The InChI code is1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 .
Applications De Recherche Scientifique
Chromatographic and Mass Spectral Studies
A study on methoxy methyl methamphetamines, which share a structural similarity with [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, focused on their chromatographic and mass spectral characteristics. The research highlighted the use of perfluoroacyl derivatization to differentiate these compounds from others, such as 3,4-MDMA, demonstrating an application in forensic science and analytical chemistry for substance identification (Awad, Deruiter, & Clark, 2007).
Antioxidant Properties
Another research area involves the synthesis and evaluation of antioxidant properties of derivatives from similar compounds. For instance, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, synthesized through bromination and demethylation, displayed significant antioxidant power, suggesting potential biomedical applications in developing antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Pharmacological Interactions
The pharmacological interactions between MDMA and paroxetine were studied, providing insight into how structural analogs might interact with pharmaceuticals. This could be relevant for understanding the interaction potential of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine with other drugs, contributing to safer therapeutic use and drug development (Farré et al., 2007).
Hydrogen Bond Studies
Investigations into the thermochemical and quantum-chemical properties of methoxyphenols and dimethoxybenzenes, examining inter- and intramolecular hydrogen bonds, offer insights into how [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine might form hydrogen bonds. This is crucial for understanding its physical, chemical, and biological properties (Varfolomeev et al., 2010).
Photocytotoxicity in Red Light
The synthesis and examination of iron(III) complexes for their photocytotoxic properties under red light, utilizing similar aromatic methanamine compounds, demonstrate potential applications in photodynamic therapy and cellular imaging (Basu et al., 2014).
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[3-(difluoromethoxy)-4-methoxyphenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-4,9H,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLRTFWKQNLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone](/img/structure/B2962898.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2962902.png)

![3-Chloro-2-{2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962908.png)
![3-[[1-(2-Methoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2962909.png)

![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962912.png)


![2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid](/img/structure/B2962916.png)